2-(4,7-dichloro-2-phenyl-1H-indol-3-yl)ethanamine
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Overview
Description
2-(4,7-dichloro-2-phenyl-1H-indol-3-yl)ethanamine is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,7-dichloro-2-phenyl-1H-indol-3-yl)ethanamine typically involves the reaction of 4,7-dichloro-2-phenyl-1H-indole with ethanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4,7-dichloro-2-phenyl-1H-indol-3-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
2-(4,7-dichloro-2-phenyl-1H-indol-3-yl)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemicals
Mechanism of Action
The mechanism of action of 2-(4,7-dichloro-2-phenyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(1H-indol-3-yl)ethanamine
- 2-(2-phenyl-1H-indol-3-yl)ethanamine
- 2-(4,7-dichloro-1H-indol-3-yl)ethanamine .
Uniqueness
What sets 2-(4,7-dichloro-2-phenyl-1H-indol-3-yl)ethanamine apart from similar compounds is its unique combination of chlorine and phenyl groups on the indole ring. This unique structure may confer specific biological activities and chemical properties that are not present in other similar compounds .
Properties
Molecular Formula |
C16H14Cl2N2 |
---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
2-(4,7-dichloro-2-phenyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C16H14Cl2N2/c17-12-6-7-13(18)16-14(12)11(8-9-19)15(20-16)10-4-2-1-3-5-10/h1-7,20H,8-9,19H2 |
InChI Key |
XZWPLMQULVIBSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=CC(=C3N2)Cl)Cl)CCN |
Origin of Product |
United States |
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